N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide
Description
N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a 6-methoxy-substituted imidazo[1,2-b]pyridazine core linked to a 3-(trifluoromethyl)benzamide moiety. This compound is structurally optimized for kinase inhibition, leveraging the imidazopyridazine scaffold’s ability to occupy ATP-binding pockets in kinases. Key features include:
- Methoxy group at position 6 of the imidazopyridazine ring, which may enhance solubility or metabolic stability compared to halogenated analogs.
- Trifluoromethylbenzamide moiety, a common pharmacophore in kinase inhibitors for hydrophobic interactions and improved binding affinity .
Synthesis of the compound involves coupling reactions, as evidenced by similar procedures in related compounds (e.g., 76% yield for analog 5k in ). High purity (99.8%) and HRMS data (C30H29F3N6O, [M+H]+: 547.2425) confirm its structural integrity .
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-30-19-9-8-18-26-17(12-28(18)27-19)13-4-3-7-16(11-13)25-20(29)14-5-2-6-15(10-14)21(22,23)24/h2-12H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFXRKIZHLJVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring.
Coupling reactions: Attachment of the phenyl and benzamide groups through cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide exhibits several significant biological activities:
- Antimicrobial Activity : Compounds related to this structure have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM, indicating potential for treating tuberculosis and other bacterial infections.
- Anti-inflammatory Properties : The compound's structure suggests it may possess anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
- Cancer Therapeutics : Research indicates that derivatives of the imidazo[1,2-b]pyridazine core can inhibit cancer cell proliferation, particularly in chronic myeloid leukemia (CML). Structure-guided design has led to the development of inhibitors that target BCR-ABL kinase mutations, which are resistant to standard treatments .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazo[1,2-b]pyridazine Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Methoxy groups are introduced on the phenyl rings via methoxylation reactions.
- Final Urea Formation : The substituted imidazo[1,2-b]pyridazine reacts with isocyanates or urea derivatives to yield the final product.
Case Study 1: Antitubercular Activity
A study evaluated the effectiveness of several imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis. The derivatives demonstrated significant antimicrobial activity, suggesting that this compound could be a candidate for further development in tuberculosis therapy.
Case Study 2: Cancer Inhibition
Research focused on the development of pan-inhibitors for BCR-ABL kinase mutations found that compounds structurally similar to this compound effectively inhibited cell proliferation in CML models. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy against resistant cancer strains .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-4-trifluoromethylbenzamide | Imidazo[1,2-b]pyridazine core; trifluoromethyl group | Antimicrobial activity |
| 3-Methoxyimidazo[1,2-b]pyridazines | Bicyclic structure; variations in substituents | Active against Mycobacterium tuberculosis |
| Benzoylpyridazyl Ureas | Urea linkage; different heterocyclic structure | Anti-tubercular properties |
The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds.
Mechanism of Action
The mechanism of action of “N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several kinase inhibitors, differing in substituents that modulate potency, selectivity, and pharmacokinetics:
Functional Differences
- Methoxy vs. Chloro-substituted analogs (e.g., CT-721) exhibit enhanced selectivity but reduced metabolic stability .
- Trifluoromethylbenzamide vs. Methyl/Piperazine Groups : The trifluoromethyl group enhances hydrophobic binding in kinase pockets, while Ponatinib’s 4-methylpiperazine side chain improves solubility and cellular uptake .
Pharmacokinetic and Metabolic Profiles
- Ponatinib : Undergoes hepatic metabolism to M42 (a piperazine-demethylated metabolite), with a plasma half-life of ~24 hours .
- Target Compound: The 6-methoxy group may confer resistance to oxidative metabolism, extending half-life compared to non-methoxy analogs. However, in vivo data are unavailable in the provided evidence.
Biological Activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities. This article discusses its biological activity, mechanisms of action, relevant research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 412.36 g/mol. Its structure includes an imidazo[1,2-b]pyridazine moiety, which is known for its diverse pharmacological properties. The presence of a trifluoromethyl group enhances its lipophilicity and potential interactions with biological targets, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The imidazo[1,2-b]pyridazine core allows the compound to bind at active sites of enzymes, inhibiting their activity and modulating various biological processes.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial activity. For instance, related compounds have shown potent activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM . This suggests that this compound may also possess similar properties.
Kinase Inhibition
Recent studies have highlighted the potential of this compound as a kinase inhibitor. Compounds based on the imidazo[1,2-b]pyridazine scaffold were found to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM . These findings suggest that this compound could be effective in targeting specific kinases involved in cancer progression.
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are recommended for preparing N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide?
Methodological Answer:
The synthesis typically involves coupling reactions between the imidazo[1,2-b]pyridazine core and substituted benzamide intermediates. Key steps include:
- Imidazo[1,2-b]pyridazine formation : Cyclization of halogenated pyridazines with amines or via palladium-catalyzed cross-coupling (e.g., Sonogashira coupling for ethynyl linkages, as seen in related kinase inhibitors) .
- Benzamide coupling : Activate the carboxylic acid (e.g., 3-(trifluoromethyl)benzoic acid) using coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in acetonitrile (MeCN) with N-methylimidazole as a base .
- Optimization : Purification via column chromatography and characterization using NMR, HRMS, and HPLC (≥95% purity) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural confirmation : H/C NMR (for substituent positioning), IR (amide C=O stretch ~1650 cm), and HRMS (e.g., ESI-HRMS for molecular ion validation) .
- Crystallography : Single-crystal X-ray diffraction to resolve steric effects of the trifluoromethyl group and methoxy-substituted imidazo[1,2-b]pyridazine .
- Purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile byproduct screening .
Intermediate: How can researchers identify the primary biological targets of this compound?
Methodological Answer:
- Kinase profiling : Use broad-spectrum kinase inhibition assays (e.g., radiometric P-ATP assays) to screen against panels like the KinomeScan® library. Related imidazo[1,2-b]pyridazine derivatives show potent inhibition of BCR-ABL and DDR1/2 kinases .
- Cellular assays : Test proliferation inhibition in Ba/F3 cells transfected with wild-type or mutant BCR-ABL (e.g., T315I). IC values <10 nM suggest high potency .
- Off-target screening : Assess selectivity via counter-screens against MEKK2 or other kinases to identify unintended interactions .
Advanced: How does the 6-methoxy group on the imidazo[1,2-b]pyridazine moiety influence bioactivity?
Methodological Answer:
- Steric and electronic effects : The methoxy group enhances solubility and may improve binding affinity by forming hydrogen bonds with kinase hinge regions (e.g., in BCR-ABL’s ATP-binding pocket). Compare IC values of methoxy vs. chloro or unsubstituted analogs .
- Metabolic stability : Methoxy groups reduce oxidative metabolism in liver microsomes, as seen in related compounds, improving pharmacokinetic profiles .
- SAR studies : Synthesize derivatives with varied substituents (e.g., 6-chloro, 6-fluoro) and evaluate kinase inhibition and cytotoxicity in resistant cell lines .
Advanced: What computational approaches are used to predict the compound’s reactivity and binding mode?
Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites influencing reactivity during synthesis .
- Molecular docking : Use programs like AutoDock Vina to model interactions with BCR-ABL’s ATP-binding site. The trifluoromethyl group may occupy hydrophobic pockets, while the benzamide engages in π-π stacking .
- MD simulations : Assess binding stability over 100 ns trajectories to evaluate resistance mitigation (e.g., accommodation of T315I mutation via flexible ethynyl linkers) .
Advanced: How can researchers address discrepancies in potency data between enzyme assays and cellular models?
Methodological Answer:
- Buffer conditions : Verify assay pH and ATP concentrations (e.g., physiological 1 mM ATP vs. higher levels in vitro) .
- Membrane permeability : Measure logP values (e.g., via shake-flask method) and correlate with cellular uptake. Poor permeability may explain reduced cellular potency despite strong enzyme inhibition .
- Metabolic interference : Incubate compounds with liver microsomes to identify metabolites that deactivate the drug .
Intermediate: What strategies optimize ADME properties for in vivo studies?
Methodological Answer:
- Solubility enhancement : Introduce ionizable groups (e.g., piperazine in related compounds) or formulate with cyclodextrins .
- Plasma stability : Test half-life in murine plasma and modify metabolically labile sites (e.g., replace ester groups with amides) .
- Toxicity screening : Monitor off-target effects in zebrafish models or primary hepatocytes to prioritize candidates .
Advanced: How can structural modifications overcome kinase inhibitor resistance (e.g., T315I mutation)?
Methodological Answer:
- Bypass steric hindrance : Incorporate rigid linkers (e.g., carbon-carbon triple bonds) to avoid clashes with mutant side chains .
- Dual-targeting : Design hybrids inhibiting parallel pathways (e.g., DDR1/2 and BCR-ABL) to suppress compensatory signaling .
- Covalent inhibitors : Introduce electrophilic warheads (e.g., acrylamides) targeting non-conserved cysteine residues near the ATP pocket .
Basic: What in vitro models are suitable for preliminary efficacy testing?
Methodological Answer:
- Cell lines : Use Ba/F3 cells expressing BCR-ABL mutants (T315I, E255K) or patient-derived CML cells .
- Proliferation assays : Measure viability via MTT or CellTiter-Glo® after 72-hour exposure. EC values <50 nM indicate therapeutic potential .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorescent substrates .
Advanced: How do researchers validate target engagement in complex biological systems?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of BCR-ABL in lysates after compound treatment .
- Phospho-proteomics : Use LC-MS/MS to quantify phosphorylation of BCR-ABL substrates (e.g., CrkL) in treated vs. untreated cells .
- In vivo PD models : Administer compound to transgenic mice and harvest bone marrow for phospho-BCR-ABL quantification via ELISA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
